Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine)
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Overview
Description
Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) is a biochemical.
Scientific Research Applications
Radioimmunoassay Development
A significant application of Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) is in the development of radioimmunoassay systems. Scarisbrick and Cameron (1975) investigated its use with various antisera, comparing its binding capacity and inhibition by radioinert progesterone. This study highlighted the potential of iodine-125 labeled materials in creating efficient and cost-effective radioimmunoassays for progesterone, demonstrating the benefits over tritiated-progesterone, especially in large-scale analyses (Scarisbrick & Cameron, 1975).
Affinity Chromatography and Immunoassays
Eisen et al. (1996) synthesized new derivatives of progesterone and aldosterone, including Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine), for use in affinity chromatography and immunoassays. Their work demonstrated that these derivatives could effectively label antibodies specific for aldosterone and progesterone, offering a nonradioactive method for detecting these steroids and their binding sites (Eisen et al., 1996).
Investigation of Novel Membrane-Intrinsic Receptors
In 2003, Lösel et al. explored the use of Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) in the study of novel, membrane-intrinsic receptors for progesterone and aldosterone. Their research involved photochemical crosslinking with radioligand in mononuclear leukocytes, leading to the identification of unique binding sites for aldosterone, distinct from classic nuclear receptors (Lösel et al., 2003).
Steroid Radioimmunoassay Systems
Cameron et al. (1974) synthesized steroid-[125I]-iodohistamine radioligands, including Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine), to study various steroid radioimmunoassay systems. Their research provided insights into the specificity and potential applications of these systems for assaying different steroids, highlighting the versatility of radio-iodine labeled ligands (Cameron et al., 1974).
properties
CAS RN |
87002-37-7 |
---|---|
Product Name |
Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) |
Molecular Formula |
C28H37125IN4O6 |
Molecular Weight |
650.5 g/mol |
IUPAC Name |
2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxy-N-[2-(4-(125I)iodanyl-1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C28H37IN4O6/c1-27-8-6-17(33-39-13-24(38)30-9-7-21-26(29)32-15-31-21)10-16(27)2-3-18-19-4-5-20(23(37)12-34)28(19,14-35)11-22(36)25(18)27/h10,14-15,18-20,22,25,34,36H,2-9,11-13H2,1H3,(H,30,38)(H,31,32)/b33-17+/t18-,19-,20+,22-,25+,27-,28+/m0/s1/i29-2 |
InChI Key |
JALDDFVSKIVSGM-JTYAGRGJSA-N |
Isomeric SMILES |
C[C@]12CC/C(=N\OCC(=O)NCCC3=C(N=CN3)[125I])/C=C1CC[C@@H]4[C@@H]2[C@H](C[C@]5([C@H]4CC[C@@H]5C(=O)CO)C=O)O |
SMILES |
CC12CCC(=NOCC(=O)NCCC3=C(N=CN3)I)C=C1CCC4C2C(CC5(C4CCC5C(=O)CO)C=O)O |
Canonical SMILES |
CC12CCC(=NOCC(=O)NCCC3=C(N=CN3)I)C=C1CCC4C2C(CC5(C4CCC5C(=O)CO)C=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ACOIH aldosterone-3-(O-carboxymethyl)oximino-(2-(125I)iodohistamine) aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine), I125 labeled |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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